molecular formula C17H17Cl3N2O3S B4746409 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

Cat. No. B4746409
M. Wt: 435.7 g/mol
InChI Key: NHOHILPUFZAYNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves linear bi-step approaches or multi-step protocols that yield a variety of compounds with potential therapeutic effects. For example, a linear approach has been used to synthesize compounds through coupling and O-substitution reactions under specific conditions, resulting in molecules with considerable inhibitory activity against certain enzymes (Abbasi et al., 2019). Other methods include three-step protocols that involve reactions under controlled conditions to produce novel compounds characterized by high-resolution mass spectrometry and NMR experiments (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been confirmed through various analytical techniques, including X-ray diffraction studies, which reveal the crystalline structure and conformation of the molecules. Computational density functional theory (DFT) calculations further provide insights into reactive sites and the nature of molecular interactions (Kumara et al., 2017).

Chemical Reactions and Properties

Compounds in this category are involved in a range of chemical reactions, contributing to their potential biological activities. They exhibit interactions such as hydrogen bonding, which plays a crucial role in their reactivity and stability. The synthesis of these molecules often involves coupling reactions, substitution reactions, and modifications that impart specific properties to the compounds (Borrmann et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. Investigations into these aspects are critical for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are key factors in determining the potential therapeutic uses of these compounds. Studies focus on their binding affinity, selectivity towards specific receptors or enzymes, and the mechanisms underlying their biological activities (Nirogi et al., 2017).

Mechanism of Action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of similar piperazine derivatives involves reactions such as the aza-michael addition . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

Organoboron compounds, which are related to the compound , are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The stability of boronic esters, which are related to the compound, is known to be a significant factor in their use in chemical transformations . This suggests that the compound’s bioavailability could be influenced by its stability and its ability to undergo transformations in the body.

Action Environment

The stability of related boronic esters is known to be a significant factor in their use in chemical transformations . This suggests that environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

Future Directions

The future directions in the research and development of piperazine derivatives could involve the discovery of new synthetic methods, the exploration of their biological activity, and their potential applications in pharmaceuticals .

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3S/c1-25-17-11-13(3-5-15(17)20)26(23,24)22-8-6-21(7-9-22)16-10-12(18)2-4-14(16)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOHILPUFZAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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